REACTION_CXSMILES
|
[CH2:1]([C:6]1[O:10][CH:9]=[N:8][C:7]=1[C:11]([O:13]C)=[O:12])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].CO>O>[CH2:1]([C:6]1[O:10][CH:9]=[N:8][C:7]=1[C:11]([OH:13])=[O:12])[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=C(N=CO1)C(=O)OC
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 1-(2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=C(N=CO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |